molecular formula C15H21Cl2NO2 B3972217 1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride

1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride

Cat. No.: B3972217
M. Wt: 318.2 g/mol
InChI Key: YQAVRIHZSDVBGH-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound’s structure includes a piperidine ring, a propan-2-yl group, and a 2-chlorobenzoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using reagents like propyl halides under basic conditions.

    Introduction of the 2-Chlorobenzoate Moiety: The 2-chlorobenzoate group is attached through esterification reactions, where 2-chlorobenzoic acid reacts with the piperidine derivative in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzoate moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, ethanol

    Substitution: Sodium hydroxide, ethanol

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted benzoates

Scientific Research Applications

1-Piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure used in various pharmaceuticals.

    Propan-2-yl derivatives: Commonly found in organic synthesis.

    2-Chlorobenzoate derivatives: Used in the synthesis of esters and other organic compounds.

Uniqueness

1-Piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAVRIHZSDVBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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